Polar Surface Area and Hydrogen-Bond Donor Count Dictate Physicochemical Selectivity Against Buramate and Z-Gly-OH
The topological polar surface area (TPSA) of the target compound is substantially larger than that of both the anti-epileptic carbamate Buramate and the common synthetic intermediate Z-Gly-OH. Coupled with an additional hydrogen-bond donor, this difference reflects the introduction of a secondary amide group which directly impacts molecular recognition and separation characteristics .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-Bond Donor Count |
|---|---|
| Target Compound Data | TPSA: 87.66 Ų; H-Bond Donors: 3 |
| Comparator Or Baseline | Buramate (TPSA: 58.6 Ų; H-Bond Donors: 2); Z-Gly-OH (TPSA: 75.63 Ų; H-Bond Donors: 2) |
| Quantified Difference | TPSA is 29.1 Ų higher than Buramate (~50% increase); H-Bond Donors increased by 1. TPSA is 12.0 Ų higher than Z-Gly-OH (~16% increase). |
| Conditions | Calculated TPSA based on standardized atom-based contribution methods, sourced from chemical databases (Molbase for Z-Gly-OH, IntEDE for Buramate, ChemSrc for 4815-67-2). |
Why This Matters
This explains divergent chromatographic retention (e.g., on reverse-phase HPLC) and differential solubility in polar media, mandating the specific procurement of this compound rather than a generic analog for analytical method development or formulation pre-screening.
